molecular formula C24H20F3N3O2S B2561697 3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole CAS No. 955961-69-0

3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole

Cat. No. B2561697
CAS RN: 955961-69-0
M. Wt: 471.5
InChI Key: YIEJWMPCUXJDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a useful research compound. Its molecular formula is C24H20F3N3O2S and its molecular weight is 471.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

  • The molecule 3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole and its derivatives have been synthesized through multi-step reactions. For example, 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole is synthesized from 4-bromo-methyl-2-phenyl-2H-1,2,3-triazole and sodium trifluoromethanesulfinate. This molecule and its derivatives are part of a broader category of compounds that have been subjected to various chemical reactions to study their properties and potential applications (Meshcheryakov & Shainyan, 2004).

Synthesis for Herbicidal Applications

  • Novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles, which include the subject molecule, were designed and synthesized for potential herbicidal activities. Preliminary bioassays indicated that some of these compounds displayed moderate to good selective herbicidal activity against specific plant species, highlighting their potential as lead compounds for the development of new herbicides (Liu & Shi, 2014).

Biological Activities and Applications

  • A range of 1,2,4-triazole derivatives, including the molecule , have been synthesized and evaluated for their biological activities, such as urease inhibition and anti-proliferative activities. For instance, specific derivatives were found to be potent urease inhibitors, and some showed promising anti-proliferative activities, indicating their potential for therapeutic applications. The interactions of these compounds with enzymes and cellular structures were also studied, providing insights into their mode of action and potential as pharmaceutical agents (Ali et al., 2022).

Antimicrobial Properties

  • Several 1,2,4-triazole derivatives, including the compound of interest, have been synthesized and assessed for their antimicrobial properties. The studies revealed that some compounds exhibited promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The structure-activity relationship of these compounds has been a subject of interest to understand how different substituents on the triazole ring influence their biological activities (Karabasanagouda et al., 2007).

properties

IUPAC Name

3-[(4-methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O2S/c1-17-10-12-18(13-11-17)16-33(31)23-29-28-22(30(23)20-7-3-2-4-8-20)15-32-21-9-5-6-19(14-21)24(25,26)27/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEJWMPCUXJDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)C2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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